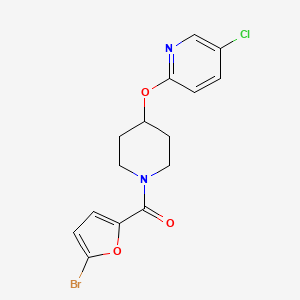
(5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone” is a synthetic compound. It is related to a class of compounds that includes 2-(pyridin-2-yl) pyrimidine derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the design of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Studies on similar compounds often involve complex synthesis techniques, highlighting the role of specific functional groups in facilitating reactions and the characterization of these compounds through spectroscopic and X-ray diffraction methods (Karthik et al., 2021).
- Crystal Structure Analysis : The crystal structures of certain derivatives have been determined, providing valuable information about molecular conformation, hydrogen bonding, and intermolecular interactions, which are crucial for understanding their physical properties and reactivity (Revathi et al., 2015).
Biological Activity
- Antimicrobial Activity : Some derivatives have been evaluated for their in vitro antimicrobial activity, showing potential as antibacterial and antifungal agents. This indicates the potential for similar compounds to be explored for therapeutic applications (Mallesha & Mohana, 2014).
- Cytotoxicity Testing : Research into the cytotoxic effects of related compounds on human cancer cell lines provides insights into their potential use in cancer treatment. The structure-activity relationship (SAR) studies are vital for designing more effective and selective therapeutic agents (Nguyễn Tiến Công et al., 2020).
Photocatalytic Transformations
- Reactive Species Identification : The study of photocatalytic transformations on zinc oxide using probe molecules similar to the compound can shed light on the reactive species involved and the mechanism of action. Such studies are fundamental in the field of photocatalysis and environmental remediation (Richard & Boule, 1995).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3/c16-13-3-2-12(22-13)15(20)19-7-5-11(6-8-19)21-14-4-1-10(17)9-18-14/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJJTMBTBGXYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

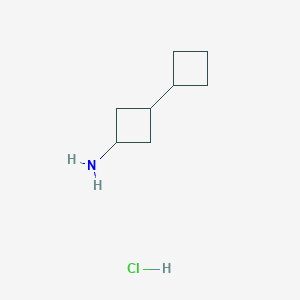
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)
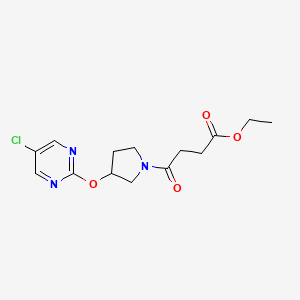
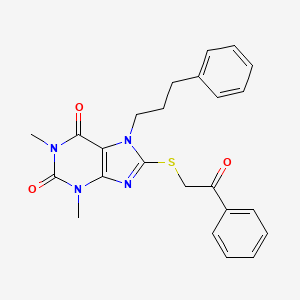
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2578397.png)
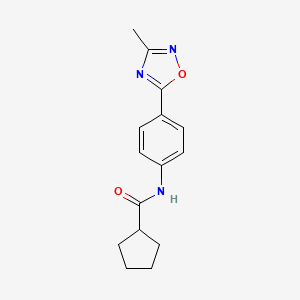


![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)
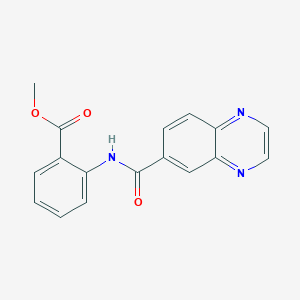
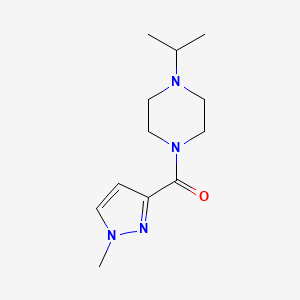
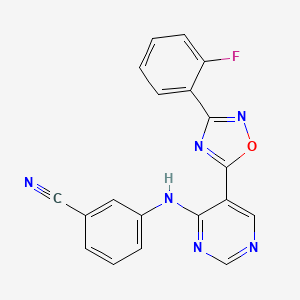
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2578410.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)